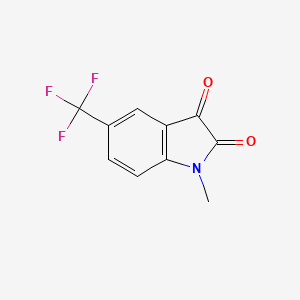1-Methyl-5-(trifluoromethyl)indoline-2,3-dione
CAS No.:
Cat. No.: VC16541078
Molecular Formula: C10H6F3NO2
Molecular Weight: 229.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6F3NO2 |
|---|---|
| Molecular Weight | 229.15 g/mol |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
| Standard InChI Key | BIWUTXLWLALYEV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O |
Introduction
Structural Characteristics and Spectroscopic Insights
Molecular Architecture
The compound’s core consists of an indoline scaffold—a bicyclic structure merging a benzene ring with a pyrrolidine moiety—modified by a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position. The 2,3-dione functional groups (ketones at positions 2 and 3) contribute to its electrophilic reactivity, enabling participation in condensation and cycloaddition reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₃NO₂ |
| Molecular Weight | 229.15 g/mol |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)indole-2,3-dione |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O |
| XLogP3 | 2.1 (estimated) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve pharmacokinetics.
Spectroscopic Characterization
While direct spectroscopic data for 1-methyl-5-(trifluoromethyl)indoline-2,3-dione are scarce, analogous compounds provide insights. For example, 1-methyl-5-trifluoromethoxyindole-2,3-dione exhibits distinct NMR signals for aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 3.2–3.3 ppm) . The CF₃ group typically shows a characteristic triplet in ¹⁹F NMR near δ -60 ppm .
Synthetic Methodologies and Reaction Pathways
Condensation-Based Synthesis
Indoline-2,3-diones are commonly synthesized via condensation reactions. A representative route involves:
-
Alkylation: Reacting 5-(trifluoromethyl)indoline-2,3-dione with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to introduce the 1-methyl group .
-
Purification: Crude products are isolated via filtration and washed with non-polar solvents (e.g., n-pentane) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 50–60°C | 90% |
| Condensation | Malononitrile, EtOH, rt | 97% |
Cycloaddition and Spirocyclic Derivatives
The 2,3-dione moiety enables participation in [3+2] cycloadditions. For instance, reacting with 1,2-dihydro-3H-indazol-3-one in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] derivatives—structures with demonstrated apoptotic activity .
Crystallographic and Conformational Analysis
Isomerism and Hydrogen Bonding
X-ray diffraction studies of analogous compounds (e.g., 1-methyl-5-trifluoromethoxyindole-2,3-dione) reveal Z-isomer predominance stabilized by intramolecular N–H···N and N–H···O hydrogen bonds . The CF₃ group’s steric bulk may influence isomer distribution in 1-methyl-5-(trifluoromethyl)indoline-2,3-dione.
Table 3: Key Crystallographic Parameters (Analog)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Hydrogen Bonds | N–H···N (2.12 Å), N–H···O (2.08 Å) |
Future Directions and Research Opportunities
Synthesis Optimization
-
Explore microwave-assisted or flow-chemistry approaches to improve yield and purity.
-
Investigate enantioselective routes for chiral indoline derivatives.
Biological Screening
-
Prioritize in vitro assays against viral (e.g., SARS-CoV-2 protease) and inflammatory targets (e.g., COX-2).
-
Evaluate spirocyclic derivatives for anticancer activity in murine models.
Computational Modeling
-
Perform DFT calculations to predict reactivity and binding affinities.
-
Simulate metabolic pathways to assess ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume